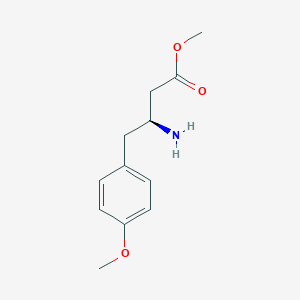![molecular formula C6H10Cl2N2OS B13460636 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in research due to its unique chemical properties and potential biological activities.
准备方法
The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride typically involves the reaction of appropriate thiazole derivatives with aminomethyl groups under controlled conditions. One common method involves the use of microwave-assisted Hantzsch thiazole synthesis, which is known for its efficiency and high yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
科学研究应用
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
相似化合物的比较
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride can be compared with other thiazole derivatives, such as:
- 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
These compounds share similar structural features but may differ in their chemical properties and biological activities
属性
分子式 |
C6H10Cl2N2OS |
|---|---|
分子量 |
229.13 g/mol |
IUPAC 名称 |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C6H8N2OS.2ClH/c1-4(9)5-3-10-6(2-7)8-5;;/h3H,2,7H2,1H3;2*1H |
InChI 键 |
UASNDVRISJISLO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CSC(=N1)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


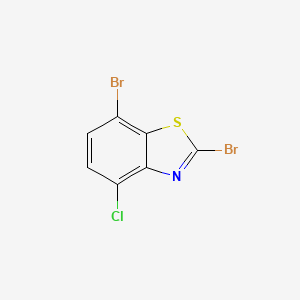
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
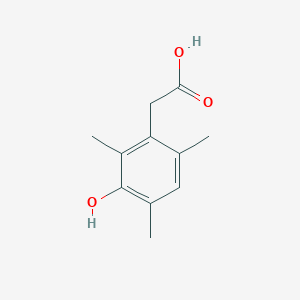
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
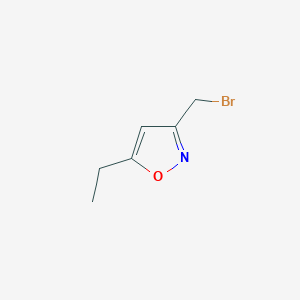
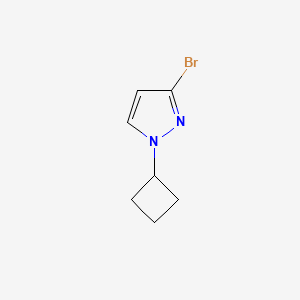
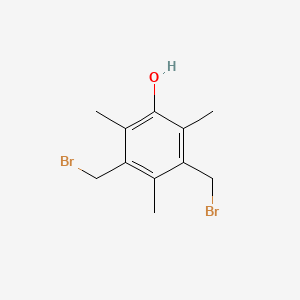
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)

![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
amine hydrochloride](/img/structure/B13460613.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)
![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
